Epipterosin L

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Epipterosin L is primarily obtained through natural extraction from the rhizomes of Cibotium barometz. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The compound is then purified using chromatography techniques.

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes through natural extraction and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Epipterosin L undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Epipterosin L has gained significant attention in scientific research due to its potential therapeutic and environmental applications. Some of its notable applications include:

Wirkmechanismus

The mechanism of action of Epipterosin L involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by modulating various cellular processes, including signal transduction, gene expression, and enzyme activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Epipterosin L is structurally similar to other sesquiterpenoid compounds, such as pterosin D, pterosin Z, and onitin. it is unique in its specific molecular structure and the presence of certain functional groups that differentiate it from these related compounds. The similarities and differences between this compound and other sesquiterpenoids are summarized in the table below:

| Compound | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C15H20O4 | 264.32 g/mol | Hydroxyethyl and hydroxymethyl groups |

| Pterosin D | C15H20O4 | 264.32 g/mol | Different stereochemistry |

| Pterosin Z | C15H20O4 | 264.32 g/mol | Different functional groups |

| Onitin | C15H20O4 | 264.32 g/mol | Different ring structure |

Biologische Aktivität

Introduction

Epipterosin L is a natural compound derived from various plant sources, particularly within the Asteraceae family. Its biological activity has garnered attention due to its potential therapeutic applications, including antioxidant and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈O₈

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The structure includes multiple hydroxyl groups that are crucial for its antioxidant properties.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is essential for combating oxidative stress in biological systems. The antioxidant capacity can be quantified using various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

These results indicate that this compound has a potent ability to scavenge free radicals, which may contribute to its protective effects against cellular damage.

Anti-inflammatory Properties

Research has shown that this compound can modulate inflammatory pathways. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | This compound (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

This reduction in cytokine levels suggests that this compound may be beneficial in conditions characterized by chronic inflammation.

Case Studies

- Case Study on Antioxidant Effects : A study conducted on human fibroblasts treated with this compound showed a decrease in oxidative stress markers after exposure to UV radiation. The results indicated enhanced cell viability and reduced apoptosis rates compared to untreated controls.

- Case Study on Inflammatory Response : In a murine model of arthritis, administration of this compound significantly reduced joint swelling and histological signs of inflammation. The study concluded that this compound could serve as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. It is believed to exert its antioxidant effects by enhancing the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Proposed Mechanism

- Scavenging Reactive Oxygen Species (ROS) : this compound directly interacts with ROS, neutralizing them before they can cause cellular damage.

- Modulation of Signaling Pathways : It influences pathways such as NF-kB and Nrf2, leading to increased expression of protective genes.

Eigenschaften

IUPAC Name |

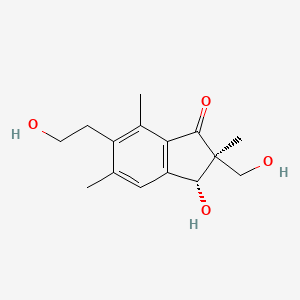

(2S,3R)-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAFRMHKOSBPID-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@]([C@@H]2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901115554 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52611-75-3 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52611-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.